

Application Notes and Protocols for CuATSM

Dosage and Administration in Preclinical Trials

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Compound of Interest

Compound Name: CuATSM

Cat. No.: B15583960

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Copper-64 diacetyl-bis(N4-methylthiosemicarbazone) (**CuATSM**) in preclinical research, with a primary focus on rodent models of neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS). The information is compiled from various preclinical studies to guide researchers in designing and executing their own experiments.

Quantitative Data Summary

The following tables summarize the quantitative data on **CuATSM** dosage, administration routes, and pharmacokinetic parameters as reported in various preclinical studies.

Table 1: Dosage and Administration of CuATSM in Preclinical Models

Animal Model	Administration Route	Dosage	Dosing Frequency	Vehicle/Formulation	Key Outcomes	Reference(s)
SOD1G93 A Mice	Oral Gavage	30 mg/kg/day	Daily	0.5% methylcellulose in PBS with 0.4% Tween-80	Delayed disease onset and progression, improved survival trends.[1]	[1]
SOD1G93 A Mice (C57BL/6 background)	Oral Gavage	100 mg/kg/day	Twice daily	Standard Suspension Vehicle (SSV)	Toxicity observed in a subset of mice, necessitating dose reduction. [2][3]	[2][3]
SOD1G93 A Mice (C57BL/6 background)	Oral Gavage	60 mg/kg/day	Twice daily	Standard Suspension Vehicle (SSV)	Slowed disease progression and increased survival after initial toxicity at a higher dose.[4]	[4]
SOD1G93 AxCCS Mice	Transdermal	30 mg/kg	Twice daily	Dimethyl sulfoxide (DMSO)	Extended survival by an average of 18 months; disease	[5]

progression could be started and stopped by withdrawing and reintroducing treatment. [5]

SOD1G93 A Mice	Transdermal	100 mg/kg	Twice daily	Dimethyl sulfoxide (DMSO)	Extended median survival by 22 days when started at 50 days of age.[5]	[5]
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Wild-type Mice	Intravenous	25 µg/kg (single dose)	Single dose	Not specified	Used for pharmacokinetic studies.[6]	[6]
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Wild-type Mice	Intravenous	81 µg/kg	Not specified	20% DMSO	No adverse effects observed in a 7-day toxicity study.[6][7]	[6][7]
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Rats	Oral	20 mg/kg	Not specified	Not specified	Bioavailability of ~53%.[8]	[8]
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Table 2: Pharmacokinetic Parameters of CuATSM

Parameter	Oral Administration (Rodent)	Intravenous Administration (Mouse)	Transdermal Administration (Mouse)	Source(s)
Bioavailability	~53% (in rats)[8]	Not Applicable	Higher brain and spinal cord uptake compared to oral gavage of an insoluble suspension.[9]	[8][9]
Time to Maximum Plasma Concentration (Tmax)	1 - 10 hours[8]	2 minutes[8]	Not explicitly stated, but implies sustained delivery.	[8]
Maximum Plasma Concentration (Cmax)	488.1 ± 67.0 ng/mL (20 mg/kg in rats)[8]	591 ± 203 ng/mL (30 mg/kg in mice)[8]	Leads to higher tissue concentrations of copper compared to oral administration.[9]	[8][9]
Plasma Half-life (t1/2)	3.1 ± 0.4 hours (in rats)[8]	21.5 minutes[6][7]	Not explicitly stated.	[6][7][8]

Experimental Protocols

Oral Administration (Gavage)

This is the most common route for administering **CuATSM** in preclinical efficacy studies.

Materials:

- **CuATSM** powder
- Vehicle:

- Option A: Standard Suspension Vehicle (SSV): 0.9% w/v NaCl, 0.5% w/v Na-carboxymethylcellulose, 0.5% v/v benzyl alcohol, 0.4% v/v Tween-80 in sterile water.[3]
- Option B: 0.5% methylcellulose in PBS containing 0.4% Tween-80.[1]
- Sonicator (probe or bath)
- Vortex mixer
- Oral gavage needles (flexible, appropriate size for the animal)
- Syringes

Protocol:

- Preparation of Suspension:
 - Weigh the required amount of **CuATSM** powder to achieve the desired final concentration (e.g., for a 30 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume, the concentration would be 3 mg/mL).[10]
 - Prepare the chosen vehicle. For SSV, dissolve the components in sterile water.[3][10]
 - Add the **CuATSM** powder to the vehicle in a sterile conical tube.
 - Sonicate the suspension to break down aggregates. A probe sonicator for five minutes has been described.[3]
 - Vortex the suspension vigorously for at least 1-2 minutes to ensure a uniform suspension. [10]
 - Note: Prepare the suspension fresh daily and vortex immediately before each administration to ensure homogeneity.[10]
- Administration:
 - Gently restrain the animal.

- Measure the correct volume of the **CuATSM** suspension into a syringe fitted with an oral gavage needle.
- Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
- Administer the suspension slowly to prevent regurgitation or aspiration.[10]
- Monitor the animal for any signs of distress during and after the procedure.

Transdermal Administration

This route has been shown to result in higher copper concentrations in the brain and spinal cord compared to oral gavage of an insoluble suspension.[9]

Materials:

- **CuATSM** powder
- Vehicle: Dimethyl sulfoxide (DMSO)
- Pipette

Protocol:

- Preparation of Solution:
 - Dissolve **CuATSM** in DMSO to the desired concentration (e.g., 15 µg/µL).[5]
- Administration:
 - Apply the solution directly to the skin on the neck and back of the mouse using a pipette.
[5]
 - For larger doses, apply the solution in multiple streaks down the back to maximize absorption.[5]
 - Shaving the animal is not necessary as the fur can help retain the compound.[5]

- Doses should be adjusted regularly based on the animal's weight.[5]

Intravenous Administration

This route is typically used for pharmacokinetic and toxicity studies where rapid and complete bioavailability is required.[8]

Materials:

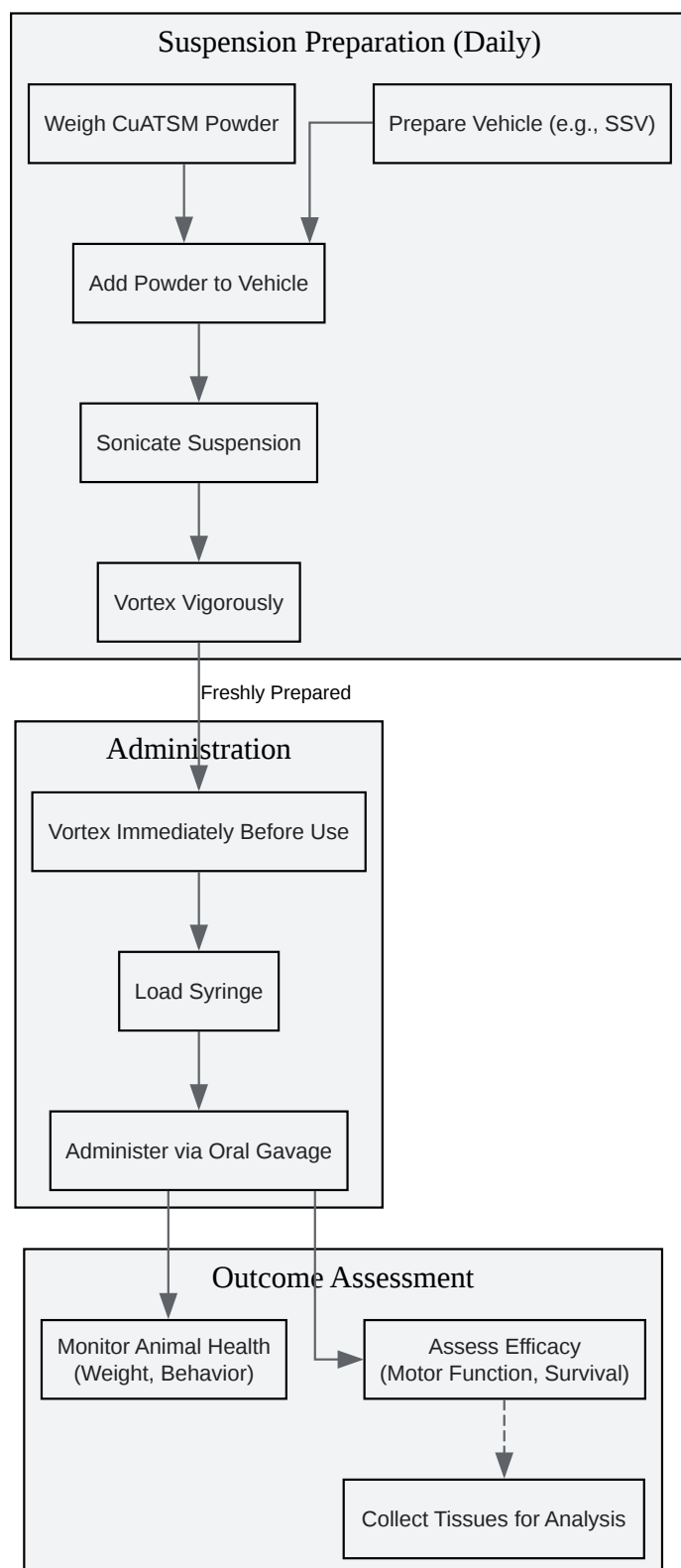
- **CuATSM** powder
- Vehicle: A mixture of DMSO and a solubilizing agent (e.g., Polysorbate-80), diluted with saline.[8]
- Syringes and needles appropriate for intravenous injection in the chosen animal model (e.g., tail vein in mice).

Protocol:

- Preparation of Solution:
 - Dissolve **CuATSM** in the DMSO/solubilizing agent mixture.
 - Dilute with saline to the final desired concentration.[8]
- Administration:
 - Properly restrain the animal to allow access to the injection site (e.g., tail vein).
 - Administer the solution as a single bolus injection at a controlled rate.[8]
 - Monitor the animal for any immediate adverse reactions.

Visualizations

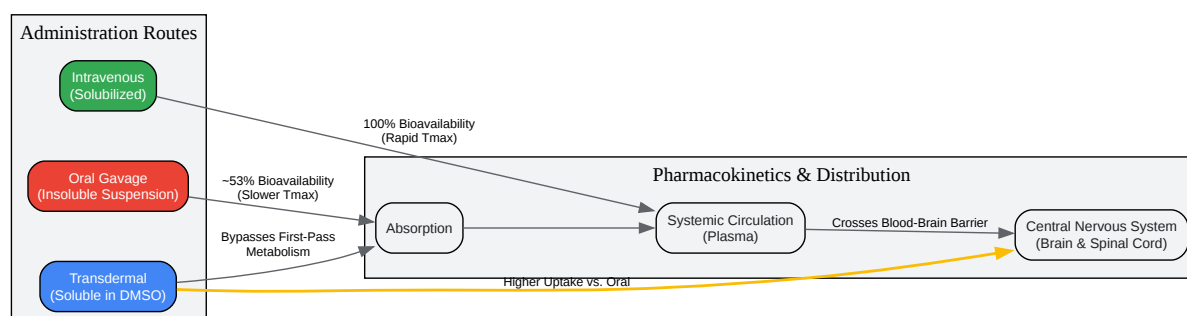
Experimental Workflow for Oral Administration of CuATSM



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Caption: Workflow for the preparation and oral administration of a **CuATSM** suspension in preclinical studies.

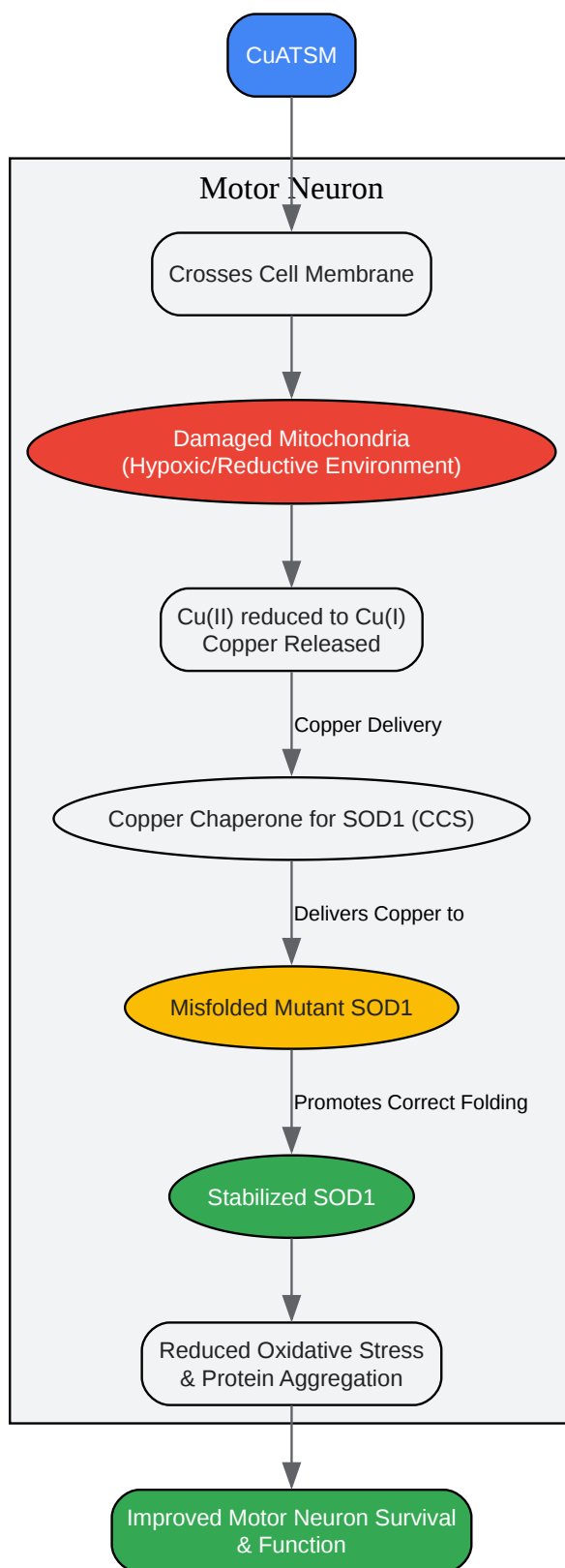
Comparison of Administration Routes and Bioavailability



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Caption: A logical diagram comparing the pharmacokinetic profiles of different **CuATSM** administration routes.

Proposed Mechanism of Action in Neurodegenerative Disease



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Caption: Proposed signaling pathway for the therapeutic action of **CuATSM** in motor neurons.
[\[11\]](#)[\[12\]](#)[\[13\]](#)

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